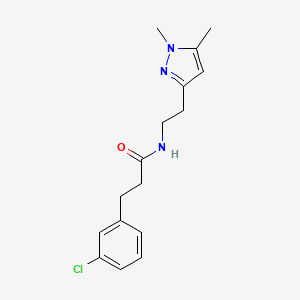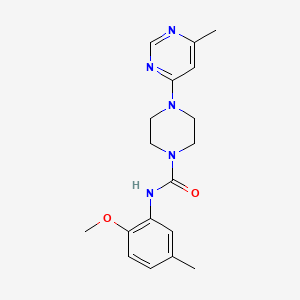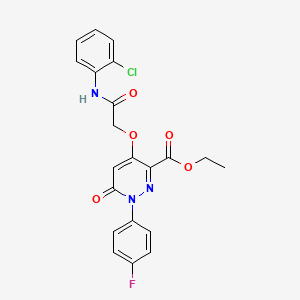
Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures to the one you provided are often used in medicinal chemistry due to their potential biological activities . They often contain aromatic rings, such as phenyl groups, which can interact with biological targets through pi stacking interactions. The presence of both amine and ester functional groups suggests that this compound could act as a prodrug, being metabolized in the body to release active species .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate aromatic amine with a compound containing a leaving group, such as an alkyl halide . This can form the carbon-nitrogen bond. The ester group can be formed through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques such as NMR and IR spectroscopy . These techniques can provide information on the types of bonds present in the molecule, confirming the presence of the amine and ester functional groups .Chemical Reactions Analysis
The chemical reactions of similar compounds can depend on the specific functional groups present. The amine group can act as a base or nucleophile, reacting with acids or electrophiles respectively . The ester group can undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can depend on factors such as their specific functional groups and the nature of the aromatic rings . For example, the presence of the amine and ester groups can affect the compound’s solubility in water and other solvents .Applications De Recherche Scientifique
Antimicrobial Agents
Researchers have synthesized new compounds related to the one , aiming to explore their potential as antimicrobial agents. For instance, compounds synthesized through reactions involving related chemical structures have been screened for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents to tackle resistant strains of bacteria and fungi (Desai, Shihora, & Moradia, 2007).
Antimicrobial Studies of Derivatives
Further antimicrobial studies have been conducted on derivatives of related compounds, focusing on their synthesis and characterization. These studies aim to expand the understanding of the structure-activity relationship, contributing to the field of medicinal chemistry by identifying promising structures for further development into antimicrobial agents (Patel, Mistry, & Desai, 2009).
Synthesis and Characterization for Potential Applications
The synthesis and detailed characterization of related compounds are crucial steps in exploring their potential applications. Studies involving the synthesis of such compounds, followed by their characterization through techniques like X-ray diffraction, provide valuable insights into their molecular structure, stability, and potential interactions. This information is foundational for further exploring their applications in various fields, including pharmaceuticals and materials science (Achutha et al., 2017).
Novel Synthesis Approaches
Research has also focused on developing novel synthesis approaches for related compounds, aiming at improving the efficiency, yield, and selectivity of the synthesis process. These approaches include the use of ultrasound irradiation, which has been shown to significantly reduce reaction times and enhance the regioselectivity of the synthesis, contributing to the field of green chemistry (Machado et al., 2011).
Exploration of Antimicrobial Properties
Additional studies have been dedicated to the synthesis of certain derivatives with the aim of evaluating their antimicrobial properties. These studies involve the reaction of related compounds with various reagents to produce derivatives, which are then tested for their in vitro antimicrobial activity against a range of micro-organisms. The findings from these studies contribute to the ongoing search for new antimicrobial agents (El-kerdawy et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-16-6-4-3-5-15(16)22)11-19(28)26(25-20)14-9-7-13(23)8-10-14/h3-11H,2,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFWLCYJJFMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

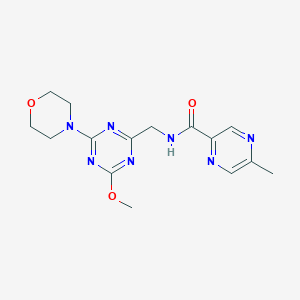
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)
![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

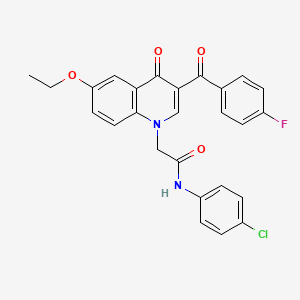
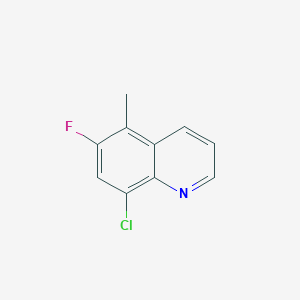
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)
![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)
